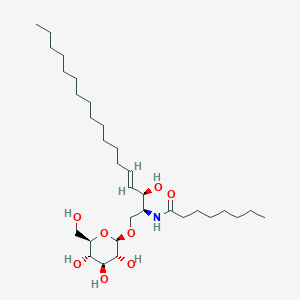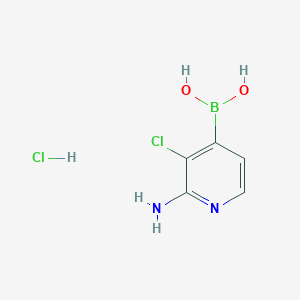
(2-Amino-3-chloropyridin-4-yl)boronicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly valuable in the synthesis of various organic molecules, especially in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-amino-3-chloropyridine with a boronic acid derivative under specific conditions. One common method is the hydroboration of 2-amino-3-chloropyridine, followed by oxidation to yield the desired boronic acid compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the process .
Industrial Production Methods
Industrial production of (2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride may involve large-scale hydroboration and oxidation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or boronate ester.
Reduction: Formation of the corresponding borane derivative.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products Formed
Oxidation: Boronic acid or boronate ester.
Reduction: Borane derivative.
Substitution: Various substituted aromatic compounds, depending on the coupling partner used.
Applications De Recherche Scientifique
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloropyridine: Another chloropyridine derivative with similar reactivity but lacking the boronic acid group.
2-Bromo-4-chloropyridine: A brominated analog with different reactivity patterns.
4-Amino-2-chloropyridine: An amino-chloropyridine compound with different functional group properties.
Uniqueness
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride is unique due to its boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules, distinguishing it from other chloropyridine derivatives .
Propriétés
Formule moléculaire |
C5H7BCl2N2O2 |
|---|---|
Poids moléculaire |
208.84 g/mol |
Nom IUPAC |
(2-amino-3-chloropyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H6BClN2O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H |
Clé InChI |
OISBGZIOGDBDBN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=NC=C1)N)Cl)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


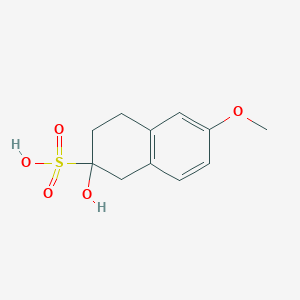
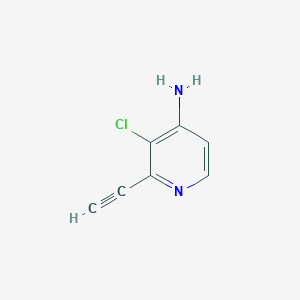

![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
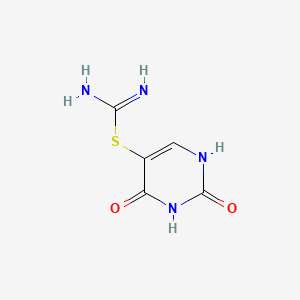
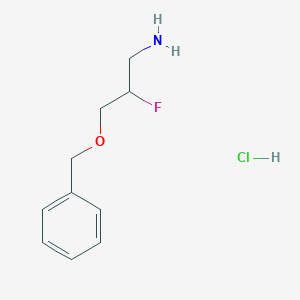

![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)
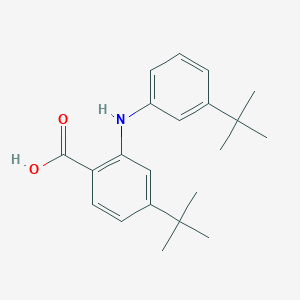

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
